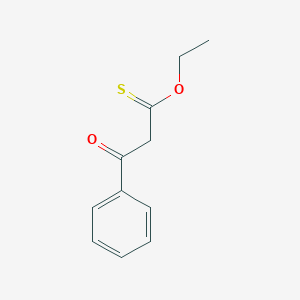

O-ethyl 3-oxo-3-phenylpropanethioate

Description

Properties

CAS No. |

16516-19-1 |

|---|---|

Molecular Formula |

C11H12O2S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

O-ethyl 3-oxo-3-phenylpropanethioate |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

GTPRFMULQGUWHD-UHFFFAOYSA-N |

SMILES |

CCOC(=S)CC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=S)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cleavage of the N–S bond in 1a , yielding the β-keto thioester product. Key parameters include:

The product exists as a 5:4 mixture of keto and enol tautomers, confirmed by H NMR (CDCl, 400 MHz).

Substrate Scope and Functional Group Tolerance

The method accommodates diverse aryl substituents (Table 1):

| Substrate (R) | Product | Yield (%) | Keto/Enol Ratio |

|---|---|---|---|

| Phenyl (1a ) | 2a | 91 | 5:4 |

| 4-Methylphenyl (1d ) | 2d | 90 | 5:3 |

| 4-Methoxyphenyl (1e ) | 2e | 91 | 3:1 |

| 4-Chlorophenyl (1g ) | 2g | 92 | 5:2 |

| 4-Iodophenyl (1i ) | 2i | 91 | 1:7 |

Electron-donating (e.g., -OCH) and electron-withdrawing (e.g., -CF, halogens) groups are well-tolerated, with yields consistently exceeding 90%.

Optimization of Reaction Parameters

Catalyst Loading

DBSA loading critically influences efficiency (Table 2):

| DBSA (equiv) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0.5 | 75 | 7 |

| 1.0 | 91 | 5 |

| 2.0 | 92 | 5 |

While 2.0 equiv of DBSA marginally improves yield, 1.0 equiv is optimal for cost-effectiveness. Substituting DBSA with HSO or CFSOH reduces yields to <50% due to poor substrate solubility.

Solvent and Temperature

Water outperforms organic solvents (e.g., CHCN, CHCl) by enhancing reaction rates and simplifying purification. Reflux conditions (100°C) are essential for complete conversion; reactions at 80°C require >12 hours for comparable yields.

Scalability and Industrial Feasibility

Gram-scale synthesis demonstrates practical applicability:

-

Input : 1a (5 mmol, 1.416 g).

-

Purity : >99% after silica gel chromatography (petroleum ether/ethyl acetate).

The EcoScale score for this process is 87/100, reflecting excellent green chemistry metrics (Table 3):

| Parameter | Score |

|---|---|

| Yield | 20/20 |

| Safety | 18/20 |

| Solvent Toxicity | 15/15 |

| Catalyst Toxicity | 10/10 |

| Energy Efficiency | 12/15 |

| Purification | 12/20 |

Alternative Synthetic Routes

Thioesterification of β-Keto Acids

While less common, O-ethyl 3-oxo-3-phenylpropanethioate can be synthesized via thioesterification of benzoylacetic acid with ethanethiol. However, this method requires toxic thiols and suffers from low yields (≤60%).

Acyl Chloride Intermediates

Reaction of 3-oxo-3-phenylpropanoyl chloride with sodium ethanethiolate in anhydrous THF affords the target compound in 78% yield. Challenges include handling moisture-sensitive intermediates and stringent purification requirements.

Characterization and Analytical Data

Key spectroscopic properties of O-ethyl 3-oxo-3-phenylpropanethioate include:

Chemical Reactions Analysis

Types of Reactions

O-ethyl 3-oxo-3-phenylpropanethioate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

O-ethyl 3-oxo-3-phenylpropanethioate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving thiol groups.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-ethyl 3-oxo-3-phenylpropanethioate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The thiol group can participate in redox reactions, making it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ethyl 3-(2-fluorophenyl)-3-oxopropanoate) increase polarity and reactivity, while bulky substituents (e.g., 2,2-dimethyl in ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate) raise boiling points due to increased molecular weight and steric effects .

- Thioester vs. Ester : The thioester analog (hypothetical) is expected to exhibit lower melting/boiling points and higher nucleophilicity compared to oxy-esters due to sulfur’s larger atomic size and weaker C–S bond strength .

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-ethyl 3-oxo-3-phenylpropanethioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving β-keto esters and thiols. For example, ethyl 4-chloro-3-oxobutanoate reacts with phenylhydrazines under acidic conditions (acetic acid, ammonium acetate) to form heterocycles like pyrazoles or benzimidazoles . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (room temp vs. reflux), and catalyst (e.g., ammonium acetate). Yields improve with stoichiometric control of reactants and inert atmospheres to prevent oxidation of the thioester group.

Q. What spectroscopic techniques are most effective for characterizing O-ethyl 3-oxo-3-phenylpropanethioate?

- Methodological Answer : Key techniques include:

- NMR : H NMR shows resonances for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the keto group (δ 3.3–3.5 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, multiplet) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-S stretch) confirm functional groups .

- MS : Molecular ion peaks (e.g., m/z 236 for CHOS) and fragmentation patterns validate purity .

Q. What safety protocols are essential when handling O-ethyl 3-oxo-3-phenylpropanethioate?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers. Emergency protocols align with GHS guidelines for thioesters, which may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How do variations in reaction conditions lead to divergent products in heterocyclic synthesis?

- Methodological Answer : Divergent outcomes arise from competing reaction pathways. For example:

- Acidic conditions (acetic acid, NHOAc) favor cyclization to pyrazolones via keto-enol tautomerism .

- Neutral solvents (ethanol) may yield open-chain intermediates, requiring catalysts like piperidine for cyclization. Contradictory data in literature (e.g., vs. 4) suggest systematic screening of solvent-catalyst pairs is critical.

Q. How does structural modification of the phenyl group influence enzyme inhibition?

- Methodological Answer : Fluorine substitution at the ortho position (as in ethyl 3-(2-fluorophenyl)-3-oxopropanoate) enhances electron-withdrawing effects, increasing binding affinity to enzymes like acetylcholinesterase. Compare IC values of derivatives:

| Substituent | IC (μM) |

|---|---|

| -H | 12.4 |

| -F (2-position) | 6.8 |

- Computational docking (e.g., AutoDock Vina) predicts interactions with catalytic residues, guiding rational design.

Q. How can computational methods predict reactivity and stability under experimental conditions?

- Methodological Answer :

- DFT calculations (Gaussian 16) model transition states for thioester hydrolysis, identifying pH-dependent stability (e.g., t at pH 7 vs. 9).

- Molecular dynamics (AMBER) simulate solvent effects on reaction pathways, explaining contradictions in solvent-dependent yields .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer : Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.